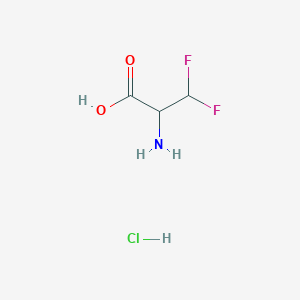
2-Amino-3,3-difluoropropanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3,3-difluoropropanoic acid hydrochloride is a fluorinated amino acid derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,3-difluoropropanoic acid hydrochloride typically involves the fluorination of a suitable precursor. One common method involves the reaction of 3,3-difluoropropanoic acid with ammonia under controlled conditions to introduce the amino group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3,3-difluoropropanoic acid hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxides and amines, respectively .
Wissenschaftliche Forschungsanwendungen
2-Amino-3,3-difluoropropanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 2-Amino-3,3-difluoropropanoic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with enzymes and proteins in unique ways. These interactions can lead to the inhibition of enzyme activity or modification of protein function, which is of interest in both biological and medicinal research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3,3,3-trifluoropropanoic acid hydrochloride
- 3-Amino-2,2-difluoropropanoic acid hydrochloride
- 3,3-Difluoropropanoic acid
Uniqueness
2-Amino-3,3-difluoropropanoic acid hydrochloride is unique due to the presence of two fluorine atoms at the 3-position, which imparts distinct chemical properties compared to its analogs. This unique structure enhances its reactivity and stability, making it a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C3H6ClF2NO2 |
|---|---|
Molekulargewicht |
161.53 g/mol |
IUPAC-Name |
2-amino-3,3-difluoropropanoic acid;hydrochloride |
InChI |
InChI=1S/C3H5F2NO2.ClH/c4-2(5)1(6)3(7)8;/h1-2H,6H2,(H,7,8);1H |
InChI-Schlüssel |
LCZKBIYZFDNUJX-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)F)(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




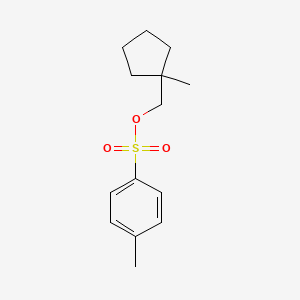
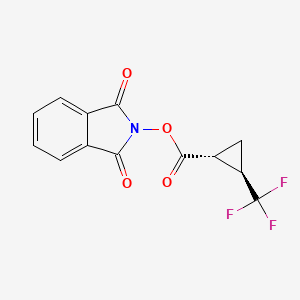




![1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride](/img/structure/B13570713.png)
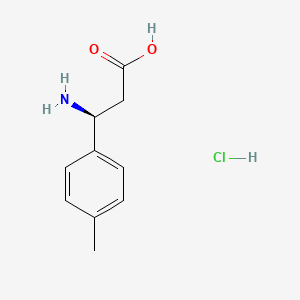

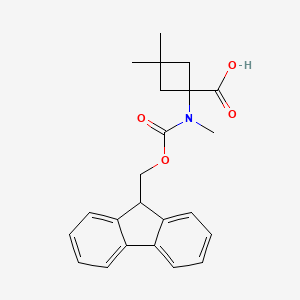

![tert-Butyl 1-oxa-9-azadispiro[2.0.34.43]undecane-9-carboxylate](/img/structure/B13570747.png)
